2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine
2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine
Brand Name:
Vulcanchem
CAS No.:
181048-36-2
VCID:
VC0223484
InChI:
InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)
SMILES:
COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3
Molecular Formula:
C23H22N8OS
Molecular Weight:
364.4 g/mol
2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine
CAS No.: 181048-36-2
Main Products
VCID: VC0223484
Molecular Formula: C23H22N8OS
Molecular Weight: 364.4 g/mol
CAS No. | 181048-36-2 |
---|---|
Product Name | 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine |
Molecular Formula | C23H22N8OS |
Molecular Weight | 364.4 g/mol |
IUPAC Name | N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25) |
Standard InChIKey | ZGRLLQADDAJFDM-UHFFFAOYSA-N |
SMILES | COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3 |
Canonical SMILES | COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3 |
Synonyms | 2-phenyl-8-(2-methoxyethoxy)-4-quinolylcarbonylguanidine bismethanesulfonate MS 31-038 MS-31-038 |
PubChem Compound | 154061 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume